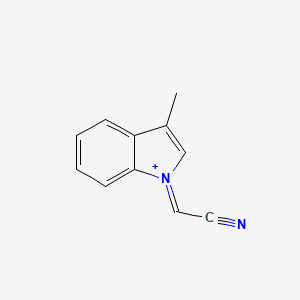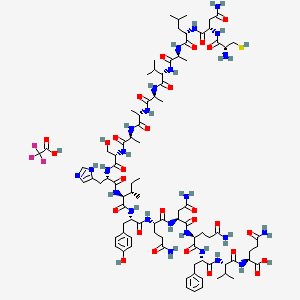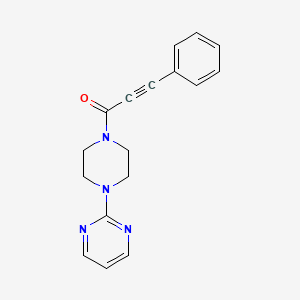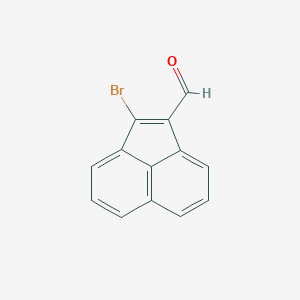![molecular formula C11H11NO3 B12540952 Methyl [(4-cyanophenyl)methoxy]acetate CAS No. 652997-55-2](/img/structure/B12540952.png)
Methyl [(4-cyanophenyl)methoxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [(4-cyanophenyl)methoxy]acetate is an organic compound with a molecular formula of C10H9NO3 It is characterized by the presence of a cyanophenyl group attached to a methoxyacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(4-cyanophenyl)methoxy]acetate typically involves the reaction of 4-cyanophenol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl [(4-cyanophenyl)methoxy]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methoxyacetate group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like ethanol or DMF.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or thioesters.
Hydrolysis: Formation of 4-cyanophenol and acetic acid.
Reduction: Formation of 4-aminophenylmethoxyacetate.
Aplicaciones Científicas De Investigación
Methyl [(4-cyanophenyl)methoxy]acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its effects on cellular processes and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Methyl [(4-cyanophenyl)methoxy]acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or modulator of enzymes involved in metabolic pathways. The cyanophenyl group can interact with active sites of enzymes, while the methoxyacetate moiety may enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-methoxyacetoacetate: Similar in structure but lacks the cyanophenyl group.
Methyl 4-chloroacetoacetate: Contains a chloro group instead of a cyanophenyl group.
Methyl 4-aminophenylacetate: Contains an amino group instead of a cyanophenyl group.
Uniqueness
Methyl [(4-cyanophenyl)methoxy]acetate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties. This group can participate in specific interactions that are not possible with other substituents, making it valuable for targeted applications in synthesis and pharmaceuticals.
Propiedades
Número CAS |
652997-55-2 |
|---|---|
Fórmula molecular |
C11H11NO3 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
methyl 2-[(4-cyanophenyl)methoxy]acetate |
InChI |
InChI=1S/C11H11NO3/c1-14-11(13)8-15-7-10-4-2-9(6-12)3-5-10/h2-5H,7-8H2,1H3 |
Clave InChI |
UKAWSVOUGXWTON-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)COCC1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Zinc, bromo[4-(trimethylsilyl)-3-butynyl]-](/img/structure/B12540872.png)
![1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane](/img/structure/B12540880.png)
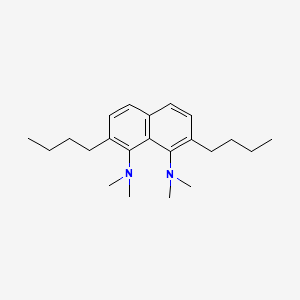
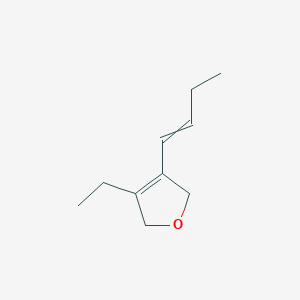
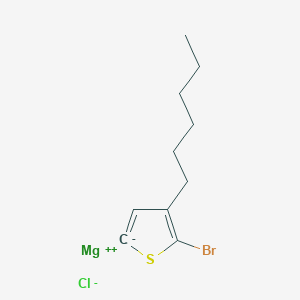
![Propanamide, N-[2-(1H-indol-3-yl)ethyl]-2-mercapto-](/img/structure/B12540921.png)
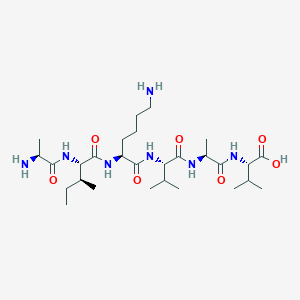

![4-[Fluoro(diphenyl)silyl]-1-methylpiperidine](/img/structure/B12540943.png)
